molecular formula C10H11NO2 B14192763 N-(3-hydroxyprop-1-en-2-yl)benzamide CAS No. 856571-74-9

N-(3-hydroxyprop-1-en-2-yl)benzamide

Cat. No.: B14192763
CAS No.: 856571-74-9
M. Wt: 177.20 g/mol
InChI Key: RIYURYAMGRJPKH-UHFFFAOYSA-N
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Description

N-(3-hydroxyprop-1-en-2-yl)benzamide: is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound features a benzamide core with a hydroxyprop-1-en-2-yl substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyprop-1-en-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with appropriate amines. One common method is the direct condensation of benzoic acids and amines in the presence of catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids like ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxyprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond in the prop-1-en-2-yl group can be reduced to form saturated derivatives.

    Substitution: The benzamide core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated benzamide derivatives.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry: N-(3-hydroxyprop-1-en-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antioxidant agent . It has shown activity against various bacterial strains and free radicals.

Medicine: Benzamide derivatives, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory and anticancer agents .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxyprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory pathways.

Comparison with Similar Compounds

  • N-(2-hydroxy-4-nitrophenyl)benzamide
  • N-benzimidazol-2yl benzamide
  • 2,3-dimethoxybenzamide

Comparison: N-(3-hydroxyprop-1-en-2-yl)benzamide is unique due to its hydroxyprop-1-en-2-yl substituent, which imparts distinct chemical reactivity and biological activity. Compared to other benzamide derivatives, it exhibits a different spectrum of antimicrobial and antioxidant activities . Additionally, its ability to inhibit NF-κB activation sets it apart from other similar compounds .

Properties

CAS No.

856571-74-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(3-hydroxyprop-1-en-2-yl)benzamide

InChI

InChI=1S/C10H11NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,12H,1,7H2,(H,11,13)

InChI Key

RIYURYAMGRJPKH-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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